molecular formula C8H16N2O B1244875 2-(3-pentyl-3H-diazirin-3-yl)ethanol CAS No. 245440-54-4

2-(3-pentyl-3H-diazirin-3-yl)ethanol

Cat. No.: B1244875
CAS No.: 245440-54-4
M. Wt: 156.23 g/mol
InChI Key: UFRORYJOZHLIFW-UHFFFAOYSA-N
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Description

2-(3-Pentyl-3H-diazirin-3-yl)ethanol (CAS: 245440-54-4) is a diazirine-containing compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.225 g/mol . The structure comprises a diazirine ring (-N=N-) substituted with a pentyl group (-C₅H₁₁) and a hydroxethyl (-CH₂CH₂OH) moiety. This compound is primarily used in photochemical applications, leveraging the diazirine group’s ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with target molecules in photoaffinity labeling studies .

Properties

CAS No.

245440-54-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(3-pentyldiazirin-3-yl)ethanol

InChI

InChI=1S/C8H16N2O/c1-2-3-4-5-8(6-7-11)9-10-8/h11H,2-7H2,1H3

InChI Key

UFRORYJOZHLIFW-UHFFFAOYSA-N

SMILES

CCCCCC1(N=N1)CCO

Canonical SMILES

CCCCCC1(N=N1)CCO

Synonyms

3-azioctanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol typically involves the formation of the diazirine ring followed by the introduction of the pentyl chain and ethanol group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-(3-pentyl-3H-diazirin-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-pentyl-3H-diazirin-3-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-pentyl-3H-diazirin-3-yl)ethanol is widely used in scientific research due to its unique properties:

    Chemistry: Used as a chemical probe for studying molecular interactions.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to form covalent bonds with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-pentyl-3H-diazirin-3-yl)ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .

Comparison with Similar Compounds

Comparison with Similar Diazirine-Containing Compounds

Structural and Functional Differences

The reactivity and applications of diazirine derivatives depend on their substituents. Below is a comparative analysis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol with structurally related compounds:

Key Observations :

Substituent Effects: Aliphatic vs. Aromatic: The pentyl group in 2-(3-pentyl-3H-diazirin-3-yl)ethanol increases lipophilicity compared to aromatic analogs like TPD, making it more suitable for lipid-rich environments . Functional Groups: Hydroxethyl (-CH₂CH₂OH) and benzoic acid (-C₆H₄COOH) groups enable diverse conjugation strategies, while trifluoromethyl (-CF₃) enhances carbene stability .

Photolysis Behavior: TPD generates 65% carbene and 35% diazo isomer upon photolysis, with high yields of insertion products in methanol (>95%) . 2-(3-Pentyl-3H-diazirin-3-yl)ethanol’s aliphatic chain may reduce carbene stability compared to TPD’s aromatic system, but its longer alkyl chain could improve membrane penetration .

Stability: TPD is stable in 1 M acid/base and at 75°C for 30 minutes . Methyl-substituted diazirines (e.g., 2-(3-methyl-3H-diazirin-3-yl)ethanol) are less stable under acidic conditions due to smaller substituents .

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